2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRRDBGOBPNPPO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chlorocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes electrophilic substitution at specific positions:
Nitration
Nitration occurs preferentially at the C6 position of the benzoxazole ring under mixed acid conditions:
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C6 | 6-Nitro-2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole |
This regioselectivity is attributed to the electron-withdrawing effect of the oxazole ring .
Halogenation
Halogenation (e.g., bromination) may occur at the C5 position of the benzoxazole core, though direct experimental data for this compound is limited. Analogous benzoxazole derivatives show reactivity patterns influenced by substituents .
Catalytic Cross-Coupling Reactions
The ethenyl group participates in nickel-catalyzed C–H functionalization reactions. For example:
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| Ni/NHC (N-heterocyclic carbene) | Aryl halides | Bis-arylated derivatives | 91–94% |
This method enables efficient diversification of the ethenyl moiety for structure-activity relationship studies .
Functionalization of the Ethenyl Group
The conjugated double bond undergoes selective modifications:
Oxidation
Oxidation with ozone or peroxides can cleave the double bond, though specific studies on this compound are sparse.
Cycloaddition
The ethenyl group may engage in Diels-Alder reactions, but experimental evidence is not explicitly documented in the reviewed literature.
Biological Activity and Derivatives
While not a direct reaction, the compound’s derivatives exhibit notable biological properties:
Derivatives are synthesized via nucleophilic substitution or condensation reactions .
Computational and Mechanistic Insights
Density functional theory (DFT) studies predict that electron-withdrawing substituents on the benzoxazole ring enhance electrophilic reactivity, while the ethenyl group’s conjugation stabilizes transition states during cross-coupling .
Stability and Degradation
The compound is stable under ambient conditions but may degrade under strong acidic or alkaline conditions via ring-opening of the benzoxazole core. Photodegradation pathways remain unexplored in the literature.
Scientific Research Applications
Synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. In the case of this compound, the process can be optimized using novel catalytic methods that promote high yields and purity. Recent studies have reported the use of magnetic solid acid nanocatalysts to enhance the efficiency of reactions involving benzoxazoles, achieving yields between 79% and 89% under mild conditions .
Antimicrobial Activity
Benzoxazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant activity against a range of pathogens:
- Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : In vitro studies indicated potent antifungal activity against strains like Candida albicans and Aspergillus niger.
The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzoxazole ring can enhance antimicrobial efficacy. For instance, electron-withdrawing groups have been associated with improved antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably:
- Cell Lines : Studies utilizing human colorectal carcinoma (HCT116) cells have indicated that this compound exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
- Mechanism : The mechanism of action may involve the inhibition of key enzymes such as DNA topoisomerases, which are critical targets in cancer therapy .
Antimycobacterial Activity
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the specific molecular targets.
Comparison with Similar Compounds
Table 1: Lipophilicity and Substituent Effects
2.2 Antimycobacterial Activity
In a study of 12 benzoxazole derivatives (), the most potent compounds against Mycobacterium tuberculosis, M. avium, and M. kansasii were:
- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (Compound 3) : MIC = 1.5–2 µg/mL.
- 2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole (Compound 8) : MIC = 2–4 µg/mL.
- 2-[(E)-2-(4-Methylsulfanylphenyl)ethenyl]-1,3-benzoxazole (Compound 4) : MIC = 4 µg/mL .
These compounds outperformed the standard drug isoniazid (MIC = 8–16 µg/mL). In contrast, compound 6 (substituent unspecified) exhibited the lowest activity (MIC > 128 µg/mL). If the target compound’s 3-chlorophenyl group aligns with compound 6, its antimycobacterial efficacy would be significantly inferior .
Table 2: Antimycobacterial Activity Comparison
| Compound | Substituent | MIC (µg/mL) vs. M. tuberculosis |
|---|---|---|
| Compound 3 | 4-Methoxyphenyl | 1.5–2 |
| Compound 8 | Dihydrobenzofuran-5-yl | 2–4 |
| Compound 4 | 4-Methylsulfanylphenyl | 4 |
| Compound 6 | Unspecified (Lowest) | >128 |
| Isoniazid (Standard) | N/A | 8–16 |
Table 3: PET Inhibition Activity
| Compound | Substituent | IC₅₀ (µmol/L) |
|---|---|---|
| Compound 2 | 2-Methoxyphenyl | 76.3 |
| Compound 3 | 4-Methoxyphenyl | 777.5 |
| Target Compound (Inferred) | 3-Chlorophenyl | Likely >100 |
2.4 Comparison with Other Benzoxazole Derivatives
- Fluorescent Brighteners () : Derivatives like 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole are used industrially but lack reported biological activity .
- Trifluoromethyl-Substituted Analogs () : These exhibit higher lipophilicity (log k ~3.5) but unconfirmed bioactivity .
Biological Activity
The compound 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole is a derivative of benzoxazole that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate benzoxazole derivatives with chlorinated phenyl compounds. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets due to the presence of the chlorophenyl group, which enhances lipophilicity and potential receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values have shown promising results:
- MRSA: MIC = 16 µg/mL
- E. coli (ESBL): MIC = 32 µg/mL
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant bacterial strains .
Anticancer Properties
The anticancer activity of this compound has also been investigated. It has shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies reported IC50 values as follows:
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 15 µM
These findings suggest that this compound may act by targeting specific signaling pathways involved in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling and proliferation.
- Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling cascades related to inflammation and cancer progression.
- Apoptosis Induction : Evidence suggests it promotes apoptosis in cancer cells through the activation of caspases and other apoptotic markers .
Comparative Analysis with Other Benzoxazole Derivatives
A comparative analysis reveals that while many benzoxazole derivatives exhibit biological activity, the presence of the chlorophenyl group in this specific compound enhances its potency compared to other analogs:
| Compound | MIC (µg/mL) | IC50 (µM) | Target Activity |
|---|---|---|---|
| This compound | 16 (MRSA) | 12 (MCF-7) | Antimicrobial, Anticancer |
| 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole | 32 (E. coli) | 15 (HeLa) | Antimicrobial |
| Other Benzoxazoles | Varies | Varies | Limited |
Case Studies
Several case studies have documented the application of this compound in various therapeutic contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on clinical isolates showed that this compound effectively reduced bacterial load in infected models when administered at therapeutic concentrations.
-
Case Study on Cancer Treatment :
- In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls.
Q & A
Q. What are the established synthetic routes for 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between a benzoxazole precursor (e.g., 2-chloro-1,3-benzoxazole) and a 3-chlorostyrene derivative. Key steps include:
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Heck coupling to form the ethenyl bridge .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Yield improvements (60–75%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of benzoxazole to styrene derivative) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group via coupling constants (J = 16 Hz for trans double bonds) .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., Z-isomer or dechlorinated derivatives) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions, such as π-π stacking between benzoxazole and chlorophenyl rings .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Use agar diffusion assays against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), with zone-of-inhibition thresholds ≥10 mm indicating significance .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for anticancer applications?
- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or tubulin , focusing on hydrogen bonding between the benzoxazole oxygen and active-site residues (e.g., Arg120 in COX-2) .
- QSAR modeling : Correlate substituent electronegativity (e.g., chlorine position) with cytotoxicity. For example, 3-chlorophenyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability .
Table 1 : SAR of Benzoxazole Derivatives
| Substituent Position | Biological Activity (IC₅₀, µM) | Target Protein |
|---|---|---|
| 3-Chlorophenyl | 12.5 (MCF-7) | Tubulin |
| 4-Chlorophenyl | 28.4 (MCF-7) | COX-2 |
| 2-Chlorophenyl | 45.6 (MCF-7) | — |
| Data compiled from |
Q. How can conflicting antimicrobial data across studies be resolved?
Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may arise from:
- Strain variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution assays .
- Solvent effects : DMSO concentrations >1% can inhibit bacterial growth; use PBS or ethanol controls .
- Synergistic assays : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Q. What strategies improve photostability for optoelectronic applications?
Q. How can regioselectivity challenges in halogenation be addressed?
- Directing groups : Use -NH₂ or -OCH₃ at the benzoxazole 5-position to favor chlorination at the 3-chlorophenyl ring (yield: 82%) .
- Lewis acid catalysts : FeCl₃ promotes selective para-chlorination on the styrene moiety, minimizing di-substitution .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
